4-(4-Propylphenyl)aniline
Overview
Description
4-(4-Propylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a propyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-propylbiphenyl followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using reducing agents such as iron powder and hydrochloric acid .
Another method involves the direct amination of 4-propylbiphenyl using palladium-catalyzed amination reactions. This method employs palladium catalysts and ligands to facilitate the coupling of an amine with the aryl halide .
Industrial Production Methods
Industrial production of this compound often relies on large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, and palladium on carbon are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and various functionalized aromatic compounds .
Scientific Research Applications
4-(4-Propylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of 4-(4-Propylphenyl)aniline, with a simpler structure and different reactivity.
4-Propylaniline: Similar in structure but lacks the additional phenyl ring, leading to different chemical properties.
4-(4-Methylphenyl)aniline: Another substituted aniline with a methyl group instead of a propyl group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it suitable for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-(4-propylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOIPHYTXGJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573479 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60040-12-2 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-propylphenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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